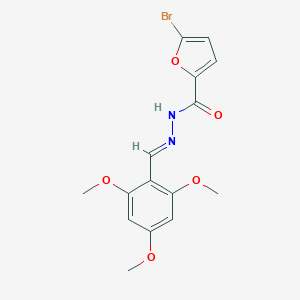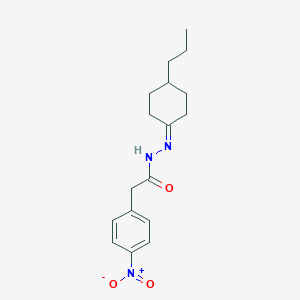![molecular formula C23H16Cl2F4N2O4 B449828 N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449828.png)
N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy, benzoyl, and tetrafluoroethoxy groups, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form the dichlorophenoxy intermediate.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Hydrazide Formation: The final step involves the reaction of the benzoyl derivative with hydrazine hydrate to form the desired benzohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing
Properties
Molecular Formula |
C23H16Cl2F4N2O4 |
|---|---|
Molecular Weight |
531.3g/mol |
IUPAC Name |
N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |
InChI |
InChI=1S/C23H16Cl2F4N2O4/c24-16-8-9-18(25)19(11-16)34-12-13-4-6-14(7-5-13)20(32)30-31-21(33)15-2-1-3-17(10-15)35-23(28,29)22(26)27/h1-11,22H,12H2,(H,30,32)(H,31,33) |
InChI Key |
UWZQNOTUVYUPJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)
![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)
![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)
![4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449760.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B449763.png)

![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE](/img/structure/B449768.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449771.png)

